molecular formula C9H14N6O4 B3858806 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3858806
M. Wt: 270.25 g/mol
InChI Key: IXWTUYQSKGVNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide, commonly referred to as MORC-2, is a chemical compound that has been the subject of extensive scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. The inhibition of PARP by MORC-2 has been shown to have significant implications for the treatment of cancer and other diseases.

Mechanism of Action

MORC-2 inhibits 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide by binding to the enzyme's catalytic domain and preventing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. This inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair, MORC-2 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a critical role in inflammation and immune response. MORC-2 has also been shown to inhibit the proliferation of vascular smooth muscle cells, which has implications for the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of MORC-2 as a research tool is its specificity for 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibition. This allows researchers to study the effects of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibition in a controlled manner. However, one limitation of MORC-2 is its relatively low potency compared to other 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibitors, such as olaparib and rucaparib. This can make it more difficult to achieve complete inhibition of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide in some experimental settings.

Future Directions

There are several potential directions for future research on MORC-2. One area of interest is the development of more potent 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibitors based on the structure of MORC-2. Another area of interest is the investigation of the effects of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide inhibition in combination with other therapeutic agents, such as immunotherapy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MORC-2 and its potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

MORC-2 has been the subject of extensive scientific research due to its potential as a therapeutic agent. The inhibition of 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide by MORC-2 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This effect is due to the fact that cancer cells rely heavily on 4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide for DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage and subsequent cell death.

properties

IUPAC Name

4-amino-N'-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O4/c10-8(7-9(11)14-19-12-7)13-18-5-6(16)15-1-3-17-4-2-15/h1-5H2,(H2,10,13)(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWTUYQSKGVNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CO/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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